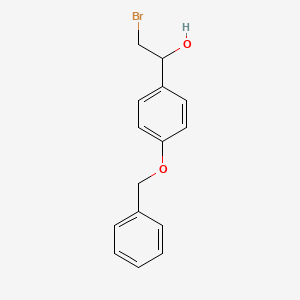

2-Bromo-1-(4-phenylmethoxyphenyl)ethanol

Description

Properties

Molecular Formula |

C15H15BrO2 |

|---|---|

Molecular Weight |

307.18 g/mol |

IUPAC Name |

2-bromo-1-(4-phenylmethoxyphenyl)ethanol |

InChI |

InChI=1S/C15H15BrO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2 |

InChI Key |

QKIZECFGNWYOQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CBr)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-(4-phenylmethoxyphenyl)ethanol serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are investigated for:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. A study highlighted that modifications in the phenyl ring can enhance cytotoxicity against specific tumor cells .

- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for:

- Synthesis of β2-Adrenoceptor Agonists : It is used as an intermediate in synthesizing drugs like Arformoterol Tartrate, which is indicated for treating chronic obstructive pulmonary disease (COPD) .

- Development of Novel Therapeutics : The compound's ability to modify biological activity makes it a candidate for developing new therapeutic agents targeting various diseases.

Case Study 1: Antitumor Activity

In a study examining the cytotoxic effects of this compound and its derivatives on cancer cell lines, it was found to have an IC50 value comparable to established chemotherapeutic agents. This suggests its potential as a lead compound in drug development for cancer treatment.

Case Study 2: Enzyme Inhibition

Research focused on enzyme interactions revealed that this compound effectively inhibits specific enzymes involved in tumor growth. Binding affinity was assessed using biochemical assays, demonstrating significant inhibition rates which could be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences molecular weight, polarity, and reactivity. Key analogs and their properties are summarized below:

Table 1: Substituent Comparison and Molecular Properties

*Ketone precursor included for synthetic context.

Key Observations :

- Electron-donating groups (e.g., -OCH₃, -CH₃) increase solubility in polar solvents compared to electron-withdrawing groups (e.g., -Br, -Cl) .

Bioreduction vs. Enzymatic Resolution

- Bioreduction: Rhodotorula glutinis efficiently reduces 2-bromo-1-(4-methoxyphenyl)ethanone to the corresponding (S)-enantiomer with >99% optical purity .

- Enzymatic Resolution: Pseudomonas fluorescens lipase resolves racemic 2-bromo-1-(4-bromophenyl)ethanol into (S)-acetate with 99% enantiomeric excess (ee) .

Brominated Ethanone Precursors

Brominated ethanones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) are common intermediates. Their reactivity in nucleophilic substitutions (e.g., with thiosemicarbazides or thiourea) enables diverse downstream applications, such as anticancer and antidiabetic agent synthesis .

Structural and Spectroscopic Analysis

- NMR/IR: Hydroxyl protons in ethanol derivatives resonate at δ ~4.5–5.0 ppm, while bromine induces deshielding in adjacent carbons .

- X-ray Crystallography: Confirms stereochemistry and crystal packing, as seen in 2-bromo-1-(4-methylphenyl)ethanol .

- Mass Spectrometry : Molecular ion peaks ([M]+) and fragmentation patterns align with bromine’s isotopic signature .

Preparation Methods

Brominating Agents and Conditions

Bromination is achieved using bromine (Br₂) in acetic acid under controlled conditions. For instance, a protocol adapted from propiophenone derivatives involves dissolving 1-(4-phenylmethoxyphenyl)ethanone in glacial acetic acid, followed by dropwise addition of bromine at 0–5°C. The reaction mixture is stirred for 4–6 hours, yielding the α-bromo ketone with minimal di-bromination byproducts.

Alternative brominating agents such as N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) have also been explored. NBS offers selectivity for the α-position due to its radical-mediated mechanism, though yields are marginally lower (~75%) compared to Br₂ (~85%).

Spectroscopic Validation

The intermediate 2-bromo-1-(4-phenylmethoxyphenyl)ethanone is characterized by:

-

¹H NMR (CDCl₃): δ 7.45–7.40 (m, 2H, aromatic), 7.30–7.25 (m, 3H, benzyloxy group), 4.45 (s, 2H, CH₂Br).

-

¹³C NMR (CDCl₃): δ 190.2 (C=O), 133.5–127.8 (aromatic carbons), 30.1 (CH₂Br).

Reduction of 2-Bromo-1-(4-Phenylmethoxyphenyl)Ethanone to Ethanol

The reduction of the α-bromo ketone to the corresponding ethanol is achieved via chemical or enzymatic methods.

Chemical Reduction with Metal Hydrides

Sodium borohydride (NaBH₄) in ethanol at 0°C selectively reduces the ketone to ethanol while preserving the bromine substituent. A typical procedure involves:

-

Dissolving 2-bromo-1-(4-phenylmethoxyphenyl)ethanone (10 mmol) in anhydrous ethanol.

-

Adding NaBH₄ (12 mmol) portionwise under nitrogen.

-

Stirring for 2 hours at 0°C, followed by quenching with ice-water.

Yield: 78–82%.

Limitation: Poor enantiomeric control, producing a racemic mixture.

Enzymatic Asymmetric Reduction

A patent-pending method utilizes carbonyl reductase for enantioselective synthesis of (R)-2-bromo-1-(4-phenylmethoxyphenyl)ethanol.

Reaction Parameters

| Parameter | Optimal Value |

|---|---|

| Solvent | Ethanol/water (1:2 v/v) |

| pH | 6.5–6.8 |

| Temperature | 30°C |

| Enzyme loading | 0.5–0.8 g/g substrate |

| Reaction time | 36–48 hours |

Workflow

-

Substrate preparation: 1-(4-Phenylmethoxyphenyl)-2-bromoethanone (50 g) is dissolved in ethanol/water.

-

Enzyme addition: XHredu-H carbonyl reductase (specific activity: 15 IU/mg) is introduced.

-

Incubation: The mixture is stirred at 30°C for 48 hours.

-

Purification: Filtration, ethyl acetate extraction, and crystallization with n-heptane yield the product.

Results:

Comparative Analysis of Reduction Methods

| Method | Yield (%) | ee (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| NaBH₄ | 80 | 0 | 95 | High |

| Enzymatic | 60 | 90.5 | 85 | Moderate |

Key Observations:

-

Chemical reduction offers higher yields and purity but lacks stereoselectivity.

-

Enzymatic reduction achieves high enantiomeric excess, critical for pharmaceutical applications, albeit with lower yields.

Industrial-Scale Considerations

Continuous Flow Bromination

Adopting continuous flow reactors for bromination enhances safety and efficiency. A setup with:

-

Residence time: 10 minutes

-

Temperature: 5°C

-

Solvent: Acetic acid

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-1-(4-phenylmethoxyphenyl)ethanol, and how do reaction conditions influence enantioselectivity?

- Methodological Answer : The compound can be synthesized via biocatalytic reduction using Rhodotorula rubra cells, which introduce enantioselectivity to yield the (R)-enantiomer . Alternatively, alkylation of brominated ketones (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in ethanol with sodium ethoxide under reflux is a common chemical route . Key factors affecting enantioselectivity include solvent polarity, temperature, and catalyst choice. For biocatalysis, pH optimization (6.5–7.5) and substrate loading (10–20 mM) are critical to achieving >90% enantiomeric excess .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, with SHELX programs (e.g., SHELXL) used for refinement (R factor <0.06) . Complementary techniques include:

- NMR : Disappearance of NH protons (δ 8–10 ppm) and aromatic proton shifts (δ 6.9–7.9 ppm) indicate successful alkylation .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., Δ <0.3%) .

- HPLC-MS : Purity >95% confirmed via reverse-phase chromatography with UV/Vis detection at 254 nm.

Q. What are the primary applications of this compound in drug discovery?

- Methodological Answer : The compound serves as a chiral intermediate for β-adrenoreceptor agonists (e.g., denopamine, salmeterol) . Its brominated ethanone moiety enables further functionalization via nucleophilic substitution (e.g., with amines for antimicrobial agents) . Structure-activity relationship (SAR) studies often modify the phenylmethoxy group to enhance binding affinity to target receptors.

Advanced Research Questions

Q. How can computational modeling optimize the enantioselective synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state geometries to identify stereochemical bottlenecks . Molecular docking (AutoDock Vina) screens biocatalysts (e.g., ketoreductases) for improved enantioselectivity. For chemical synthesis, solvent effects are modeled using COSMO-RS to optimize reaction free energy (ΔG <0) in polar aprotic solvents (e.g., DMF).

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies between SCXRD bond lengths (e.g., C–Br = 1.89 Å ) and DFT-predicted values (1.92 Å) may arise from crystal packing effects. Redundancy analysis (R-factor vs. wR-factor <0.1) and Hirshfeld surface analysis validate crystallographic data . For NMR, 2D-COSY and NOESY correlate proton environments to rule out impurities or conformational isomers.

Q. How do structural modifications impact the compound’s biological activity?

- Methodological Answer : Substituting the phenylmethoxy group with electron-withdrawing groups (e.g., –Cl) enhances antimicrobial potency (MIC reduced from 32 µg/mL to 8 µg/mL) . Introducing a methyl group at the ethanol β-carbon increases metabolic stability (t₁/₂ from 2 h to 6 h in liver microsomes). Bioisosteric replacement of bromine with –CF₃ maintains activity while reducing toxicity (IC₅₀ shift from 10 µM to 15 µM) .

Q. What are the environmental degradation pathways of this compound, and how can they be monitored?

- Methodological Answer : Hydrolytic degradation under alkaline conditions (pH >9) cleaves the ether bond, yielding 4-phenylmethoxyphenol and bromoethanol. LC-QTOF-MS identifies degradation products (m/z 185.1 and 125.0) . Photocatalytic degradation using TiO₂ nanoparticles under UV light achieves >80% mineralization in 4 h. Ecotoxicity assays (Daphnia magna LC₅₀ = 12 mg/L) guide wastewater treatment protocols.

Key Challenges & Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.